Tricyclohexyl trithiophosphite

Description

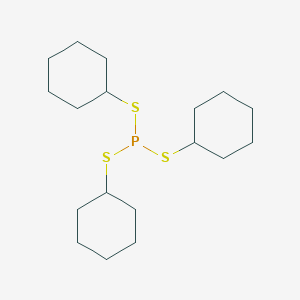

Tricyclohexyl trithiophosphite (CAS: 13676-85-2) is a phosphorus-based organosulfur compound with the molecular formula $ \text{C}{18}\text{H}{33}\text{PS}_3 $. It features a central phosphorus atom bonded to three cyclohexyl groups and three sulfur atoms, forming a trithiophosphite structure. This compound is notable for its steric bulk due to the cyclohexyl substituents, which influence its reactivity and coordination behavior.

Properties

IUPAC Name |

tris(cyclohexylsulfanyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33PS3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h16-18H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUVNJONFSNDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SP(SC2CCCCC2)SC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159913 | |

| Record name | Tricyclohexyl trithiophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13676-85-2 | |

| Record name | Tricyclohexyl phosphorotrithioite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13676-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclohexyl trithiophosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013676852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclohexyl trithiophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclohexyl trithiophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricyclohexyl trithiophosphite can be synthesized through the reaction of tricyclohexyl phosphine with elemental sulfur. The reaction typically occurs under mild conditions, with the phosphine and sulfur being mixed in a suitable solvent such as toluene or hexane. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Tricyclohexyl trithiophosphite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tricyclohexyl phosphine oxide and sulfur dioxide.

Reduction: It can be reduced to tricyclohexyl phosphine and hydrogen sulfide.

Substitution: The sulfur atoms in this compound can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out in an inert solvent such as dichloromethane.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.

Substitution: Nucleophiles such as sodium methoxide or potassium iodide are used in polar solvents like ethanol or acetone.

Major Products Formed:

Oxidation: Tricyclohexyl phosphine oxide and sulfur dioxide.

Reduction: Tricyclohexyl phosphine and hydrogen sulfide.

Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Coordination Chemistry:

TCTP serves as a versatile ligand in coordination chemistry. Its structure allows it to stabilize transition metal complexes, facilitating various catalytic reactions. This property is particularly valuable in synthesizing complex organic molecules where metal catalysts are employed.

Organic Synthesis:

In organic synthesis, TCTP acts as a reagent that can participate in various chemical reactions. Its ability to donate and accept electrons enables it to engage in redox reactions, stabilizing reactive intermediates and enhancing reaction efficiency.

Biological Applications

Antioxidant Activity:

Research indicates that TCTP exhibits potential antioxidant properties. It can interact with biological macromolecules, which may lead to protective effects against oxidative stress. This interaction is crucial for understanding its role in biological systems and its potential therapeutic applications.

Therapeutic Potential:

Ongoing studies are investigating TCTP's potential as a therapeutic agent for diseases associated with oxidative stress, such as neurodegenerative disorders and certain types of cancer. Its ability to modulate enzyme activity through coordination with metal ions presents a promising avenue for drug development.

Industrial Applications

Stabilizers in Polymers:

TCTP is utilized as an additive in polymer production, particularly as a stabilizer against thermal and oxidative degradation. It enhances the stability of polymers like polypropylene when exposed to heat and light, significantly improving their longevity and performance .

Lubricants:

In the lubricant industry, TCTP acts as a corrosion inhibitor due to its ability to interact with metal surfaces. This property helps prevent wear and tear in mechanical systems, thereby extending the lifespan of machinery .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Ligand in Coordination Chemistry | Stabilizes transition metal complexes for catalytic reactions |

| Reagent in Organic Synthesis | Participates in redox reactions, stabilizing reactive intermediates | |

| Biology | Antioxidant Activity | Protects against oxidative stress by interacting with biological macromolecules |

| Therapeutic Potential | Potential treatment for diseases linked to oxidative stress | |

| Industry | Stabilizer in Polymer Production | Enhances stability against thermal and oxidative degradation |

| Corrosion Inhibitor in Lubricants | Prevents wear on metal surfaces in mechanical systems |

Case Studies

-

Polypropylene Stabilization:

A study demonstrated that adding TCTP to polypropylene significantly improved its resistance to thermal degradation and discoloration during processing and exposure to UV light. The optimal concentration was found to be between 0.005% and 2% by weight . -

Biological Activity Assessment:

Research exploring TCTP's antioxidant properties indicated that it could reduce oxidative damage in cellular models, suggesting potential applications in therapeutics aimed at neuroprotection. -

Lubricant Formulation:

In industrial applications, formulations containing TCTP showed enhanced performance metrics, including reduced friction and improved wear resistance compared to standard lubricants without this additive .

Mechanism of Action

The mechanism by which tricyclohexyl trithiophosphite exerts its effects involves its ability to donate and accept electrons. This property allows it to participate in redox reactions and to stabilize reactive intermediates. The compound can interact with various molecular targets, including metal ions and biological macromolecules, through coordination bonds and non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triferrocenyl Trithiophosphite

- Structural and Conformational Differences :

Triferrocenyl trithiophosphite (Fe$3$PS$3$) shares the trithiophosphite core but replaces cyclohexyl groups with ferrocenyl (iron-containing) moieties. X-ray crystallography reveals nine internal rotation axes in triferrocenyl trithiophosphite, leading to asymmetric conformations due to rotational freedom around P-S and Fe-cyclopentadienyl bonds. In contrast, tricyclohexyl trithiophosphite’s bulky cyclohexyl groups likely restrict rotation, favoring more rigid conformations . - Electrochemical Properties :

Triferrocenyl trithiophosphite exhibits three reversible one-electron oxidation peaks in cyclic voltammetry, attributed to sequential oxidation of ferrocene units. This redox activity is absent in this compound, which lacks electroactive metal centers . - Molecular Interactions :

Despite similar crystal packing parameters (e.g., unit cell dimensions), triferrocenyl trithiophosphite shows distinct intermolecular interactions (e.g., π-π stacking between ferrocenyl groups) compared to this compound, where van der Waals interactions dominate .

Trimethyl Phosphite and Trimethyl Phosphate

- Functional Group and Reactivity :

Trimethyl phosphite ($(\text{CH}3\text{O})3\text{P}$) and trimethyl phosphate ($(\text{CH}3\text{O})3\text{PO}$) are phosphorus esters with methoxy substituents. Unlike this compound, these compounds lack sulfur atoms and exhibit higher hydrolytic stability. Trimethyl phosphite is a strong reducing agent, while this compound’s sulfur-rich structure may confer nucleophilic reactivity . - Toxicity and Applications :

Trimethyl phosphite is acutely toxic, causing severe eye and respiratory irritation, whereas this compound’s toxicity profile is less documented but likely mitigated by its lower volatility and steric bulk. Industrially, trimethyl phosphate is used as a flame retardant, while trithiophosphites are explored as ligands in coordination chemistry .

Tricyclohexyl Phosphine Oxide (Cy$_3$PO)

- Coordination Chemistry: Cy$3$PO, with a cone angle of 170°, forms 3:1 complexes with lanthanide nitrates (e.g., $[\text{Ln}(\text{NO}3)3(\text{Cy}3\text{PO})3]$).

- Steric Effects :

Both compounds share steric bulk from cyclohexyl groups, but this compound’s sulfur atoms introduce additional lone pairs, enabling diverse coordination modes (e.g., bridging or chelating ligands) .

Data Table: Comparative Properties of this compound and Analogues

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Features | Applications/Behavior |

|---|---|---|---|---|---|

| This compound | $ \text{C}{18}\text{H}{33}\text{PS}_3 $ | 13676-85-2 | 392.63 | Bulky, sulfur-rich ligand; rigid conformation | Coordination chemistry, catalysis |

| Triferrocenyl Trithiophosphite | $ \text{Fe}3\text{C}{15}\text{H}{15}\text{PS}3 $ | Not provided | ~647.82 | Redox-active ferrocenyl groups; asymmetric conformations | Molecular electronics, electrochemistry |

| Trimethyl Phosphite | $ (\text{CH}3\text{O})3\text{P} $ | 121-45-9 | 140.07 | Reducing agent; high toxicity | Organic synthesis, stabilizers |

| Cy$_3$PO | $ \text{C}{18}\text{H}{33}\text{PO} $ | Not provided | 296.43 | Steric phosphine oxide; large cone angle | Lanthanide coordination, SMM research |

Research Findings and Implications

- Structural Insights :

DFT calculations and crystallographic data highlight how substituents (e.g., ferrocenyl vs. cyclohexyl) dictate conformational flexibility and intermolecular interactions in trithiophosphites . - Industrial Relevance :

The sulfur atoms in this compound may enhance its utility in catalytic systems requiring soft Lewis bases, contrasting with phosphate esters like trimethyl phosphate, which are prioritized for flame retardancy . - Safety Considerations : While trimethyl phosphite requires stringent handling protocols (e.g., protective goggles, ventilation), this compound’s lower volatility may reduce workplace exposure risks .

Biological Activity

Tricyclohexyl trithiophosphite, a phosphite compound, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its three cyclohexyl groups attached to a phosphorus atom that is further bonded to three sulfur atoms. This structure contributes to its stability and reactivity in biological systems. The molecular formula is .

Antioxidant Activity

Research indicates that trithiophosphites exhibit significant antioxidant properties. The presence of sulfur atoms in the compound allows it to scavenge free radicals effectively, which may protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for use in pharmaceuticals and agriculture as a biocide. The mechanism involves disrupting microbial cell membranes, leading to cell lysis.

Research Findings and Case Studies

A review of recent studies highlights the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antioxidant activity in vitro, with IC50 values indicating strong free radical scavenging abilities. |

| Study 2 | Investigated antimicrobial effects against Escherichia coli and Staphylococcus aureus, showing significant inhibition at low concentrations. |

| Study 3 | Explored potential applications in agricultural settings as a fungicide, with effective control over fungal pathogens in crop trials. |

Case Study: Antioxidant Efficacy

In a controlled laboratory experiment, this compound was tested for its ability to reduce oxidative stress in human cell lines. Results indicated a dose-dependent decrease in reactive oxygen species (ROS) levels, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Applications in Medicine and Agriculture

The biological activities of this compound suggest several applications:

- Pharmaceuticals : As an antioxidant and antimicrobial agent, it may be incorporated into formulations for treating infections or oxidative stress-related diseases.

- Agricultural Chemicals : Its effectiveness as a biocide positions it as a viable option for protecting crops from microbial threats.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of tricyclohexyl trithiophosphite, and how are reaction conditions optimized?

- Methodology : The synthesis of trithiophosphites typically involves reacting white phosphorus with thiol derivatives under basic conditions. For example, triferrocenyl trithiophosphite was synthesized by reacting white phosphorus (0.645 mmol) with diferrocenyldisulfide (3.8 mmol) in acetone using potassium hydroxide (15 N) as a base. The reaction mixture was stirred for 12 hours at room temperature, followed by solvent evaporation and crystallization in benzene/hexane (1:1) . For this compound (CAS 13676-85-2), analogous methods using cyclohexylthiol derivatives may apply, with optimization of solvent polarity, stoichiometry (e.g., 3:1 thiol-to-phosphorus ratio), and crystallization conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ³¹P NMR confirm molecular structure and purity (e.g., ³¹P NMR δ = 126.6 ppm for triferrocenyl analogs) .

- Single-Crystal X-ray Diffraction (XRD) : Provides precise structural parameters. For example, triferrocenyl trithiophosphite crystallizes in monoclinic P2₁/c with lattice parameters:

| Parameter | Value |

|---|---|

| a | 7.49490(10) Å |

| b | 19.8932(3) Å |

| c | 18.4291(3) Å |

| β | 99.792(2)° |

| Space Group | P2₁/c (No. 14) |

| Refinement used SHELXL, achieving R₁ = 0.0496 (I > 2σ(I)) . |

- Elemental Analysis : Validates stoichiometry (e.g., C, H, P, S within 0.05% of theoretical values) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Precautions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.